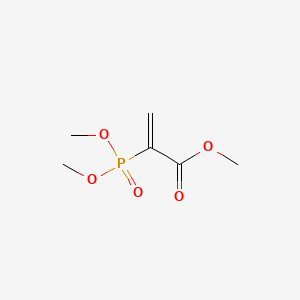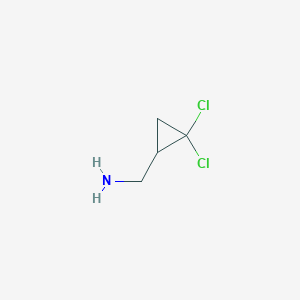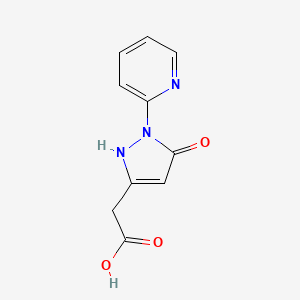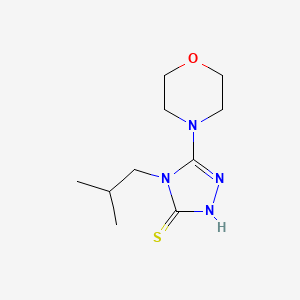
2-(ジメトキシホスフィニル)アクリル酸メチル
説明
Methyl 2-(dimethoxyphosphinyl)acrylate is a useful research compound. Its molecular formula is C6H11O5P and its molecular weight is 194.12 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-(dimethoxyphosphinyl)acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-(dimethoxyphosphinyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(dimethoxyphosphinyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
重合
2-(ジメトキシホスフィニル)アクリル酸メチルは、リン含有(メタ)アクリル酸モノマーの重合に使用されます . 得られたポリマーは、ホスホン酸エステル、ホスホン酸、またはリン酸エステルの官能基の存在により、興味深い特性を示します .
耐火性
2-(ジメトキシホスフィニル)アクリル酸メチルから誘導されたものなど、ホスホン酸基を含むポリマーは、その耐火性により特に有用であることが示されています .
接着特性
これらのポリマーは、金属表面への複数の結合部位により、接着特性を向上させることができます . それらはまた、防食にも役立ちます .
生体医学的用途
生体医学分野では、これらのポリマーは、ホスホン酸またはリン酸基により、組織工学、歯科用コンポジットまたは接着剤に使用されます .
機能性ポリマーの合成
2-(ジメトキシホスフィニル)アクリル酸メチルは、機能性ポリマーの合成に使用できます。 これらのポリマーは、生化学および化学的用途で、高分子試薬または高分子担体として広く使用されています .
分析化学
分析化学では、2-(ジメトキシホスフィニル)アクリル酸メチルは、逆相(RP)高速液体クロマトグラフィー(HPLC)法で分析できます .
作用機序
Target of Action
Methyl 2-(dimethoxyphosphinyl)acrylate, also known as methyl 2-dimethoxyphosphorylprop-2-enoate, is a phosphorus-based (meth)acrylate monomer . The primary targets of this compound are polymers bearing phosphonated ester, phosphonic acid, or phosphoric ester functions . These polymers have been widely studied due to their interesting properties .
Mode of Action
The compound interacts with its targets through polymerization processes, including free radical polymerization, photopolymerization, or controlled radical polymerization . This interaction results in the formation of polymers with complex architectures .
Biochemical Pathways
The affected pathways involve the synthesis of monomers and polymers . The compound, dimethyl (2-hydroxyethyl)phosphonate, reacts with methacryloyl chloride in the presence of triethylamine in dichloromethane . The resulting dimethyl [(2-methacryloyloxy)ethyl]phosphonate is then isolated by distillation under vacuum .
Result of Action
The result of the compound’s action is the formation of polymers with phosphonated ester, phosphonic acid, or phosphoric ester functions . These polymers exhibit properties such as fire proofing resistance and improved adhesive properties due to multiple attachment sites on metallic surfaces . They are also useful for anticorrosion and are used in the biomedical field for tissue engineering, in dental composites or adhesives .
生化学分析
Biochemical Properties
Methyl 2-(dimethoxyphosphinyl)acrylate plays a significant role in biochemical reactions, particularly in the polymerization of phosphorus-containing (meth)acrylate monomers . It interacts with various enzymes and proteins, including those involved in free radical polymerization and photopolymerization processes . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the activation or inhibition of enzymatic activity.
Cellular Effects
Methyl 2-(dimethoxyphosphinyl)acrylate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it has been observed to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
The molecular mechanism of Methyl 2-(dimethoxyphosphinyl)acrylate involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . This binding can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins. The compound’s ability to form covalent bonds with biomolecules is a key aspect of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(dimethoxyphosphinyl)acrylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in alterations in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Methyl 2-(dimethoxyphosphinyl)acrylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
Methyl 2-(dimethoxyphosphinyl)acrylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. This can result in alterations in metabolic pathways, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of Methyl 2-(dimethoxyphosphinyl)acrylate within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
Methyl 2-(dimethoxyphosphinyl)acrylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biological activity.
特性
IUPAC Name |
methyl 2-dimethoxyphosphorylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O5P/c1-5(6(7)9-2)12(8,10-3)11-4/h1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTGCDRCJQKACR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)P(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203675 | |
| Record name | Methyl 2-(dimethoxyphosphinyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55168-74-6 | |
| Record name | 2-Propenoic acid, 2-(dimethoxyphosphinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55168-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(dimethoxyphosphinyl)acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055168746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-(dimethoxyphosphinyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(dimethoxyphosphinyl)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B1351991.png)





![(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1352016.png)





